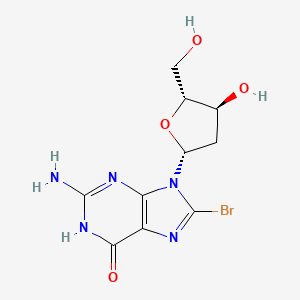

8-溴-2'-脱氧鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Bromo-2'-deoxyguanosine (8-Br-dG) is a nucleoside analogue of deoxyguanosine (dG) with a bromine atom in the 8-position of the sugar moiety. 8-Br-dG is a synthetic molecule used in scientific research to study the effects of bromination on the structure and function of DNA. 8-Br-dG is also used to study the effects of oxidative stress on DNA and to investigate the mechanisms of DNA damage and repair.

科学研究应用

Starting Structure for Modified Nucleotides

8-Bromo-2’-deoxyguanosine is often used as the starting structure for 2’-deoxyguanosine nucleotides, which are modified in position 8 . This makes it a crucial component in the synthesis of modified nucleotides for various research applications.

Biomarker for Early Inflammation

8-Bromo-2’-deoxyguanosine is generated in vivo as a biomarker for early inflammation . It is observed prior to 8-oxo-2’-deoxyguanosine, the most commonly used biomarker for oxidatively generated DNA damage . This suggests that 8-bromo-2’-deoxyguanosine could be used to detect inflammation at an early stage.

Study of Oxidative Damage

The formation and secondary reactions of 8-Bromo-2’-deoxyguanosine lead to a variety of biological sequelae at inflammation sites, most of which are mutagenic and linked to cancer . Therefore, it can be used in research to study the mechanisms of oxidative damage and its implications.

Research on Ionizing Radiation Damage

8-Bromo-2’-deoxyguanosine is involved in the study of synergistic, oxidatively generated damage of 8-brominated guanine and guanosine that may occur upon ionizing radiation . This makes it a valuable tool in understanding the effects of radiation on DNA.

DNA Structure Studies in Crystallography

Photoreactive halogenated nucleosides such as 8-bromo-dG are often used in crystallography for DNA structure studies . When incorporated into a DNA molecule, the multi-wavelength anomalous dispersion (MAD) technique can be applied to obtain the phase information necessary to correctly calculate the electron density for the unit cell of the molecule under study .

Investigation of Reactive Oxygen Species Reactions

8-Bromo-2’-deoxyguanosine is used in the study of reactions with reactive oxygen species, such as the lowest excited singlet molecular oxygen . This helps in understanding the oxidative stress responses in biological systems.

作用机制

Target of Action

8-Bromo-2’-deoxyguanosine is a purine nucleoside analog . The primary targets of this compound are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias, which are types of cancer that affect the lymphatic system and blood cells, respectively .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth . The induction of apoptosis leads to the death of cancer cells, further contributing to the compound’s antitumor activity .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the cell cycle, preventing the cancer cells from dividing and proliferating . The induction of apoptosis involves a series of biochemical events that lead to changes in cell morphology, including cell shrinkage, nuclear fragmentation, and chromatin condensation .

Pharmacokinetics

It’s known that the compound is soluble in dimethyl sulfoxide, warm water, and dimethyl formamide , which suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of growth and the induction of death in cancer cells . This leads to a reduction in the size of tumors and potentially to the complete elimination of the cancer .

Action Environment

The action of 8-Bromo-2’-deoxyguanosine can be influenced by various environmental factors. For example, the compound has been shown to have extraordinary thermal stability . It also demonstrated resistance to nucleases, with 50% of its G-quadruplex species still present in 50% Fetal Bovine Serum (FBS) at 24 hours . This suggests that the compound is stable and effective in biological environments .

属性

IUPAC Name |

2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDXZFVCXWXGBQ-VPENINKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2'-deoxyguanosine | |

CAS RN |

13389-03-2 |

Source

|

| Record name | 8-Bromo-2′-deoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13389-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)